

Spectroscopic Analysis of Vinyl Bromide: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **vinyl bromide** (bromoethene), a key industrial monomer. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **vinyl bromide**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **vinyl bromide** is characterized by a complex splitting pattern arising from the geminal, cis, and trans couplings of the three vinyl protons.



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)
Hgem	5.97	Doublet of Doublets (dd)	Jgem,trans = 7.12 Hz, Jgem,cis = -1.86 Hz
Hcis	5.84	Doublet of Doublets (dd)	Jcis,trans = 14.94 Hz, Jcis,gem = -1.86 Hz
Htrans	6.44	Doublet of Doublets (dd)	Jtrans,cis = 14.94 Hz, Jtrans,gem = 7.12 Hz

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of **vinyl bromide** displays two distinct signals corresponding to the two sp² hybridized carbon atoms.

Carbon	Chemical Shift (ppm)	
Cα (C-Br)	~115	
Cβ (=CH ₂)	~125	

Note: Exact chemical shift values can vary slightly depending on the solvent and experimental conditions. The presence of two signals confirms the two unique carbon environments in the molecule. An experimental spectrum is available on SpectraBase.[2]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **vinyl bromide** exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100	=C-H stretch	Medium
~1600	C=C stretch	Medium
~1250	=C-H in-plane bend	Strong
~900	=CH ₂ out-of-plane bend (wag)	Strong
~600	C-Br stretch	Strong

Data interpreted from the gas-phase IR spectrum provided by the NIST WebBook.[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **vinyl bromide** shows the molecular ion and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M^+ and M^++2) in an approximate 1:1 ratio.

m/z	lon	Relative Intensity (%)
106	[C ₂ H ₃ ⁷⁹ Br] ⁺ (M ⁺)	100
108	[C ₂ H ₃ ⁸¹ Br] ⁺ (M ⁺ +2)	98
27	[C ₂ H ₃] ⁺	~50
26	[C ₂ H ₂]+	~40

Data sourced from the NIST WebBook.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **vinyl bromide**, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **vinyl bromide** is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A



small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: A high-resolution NMR spectrometer, such as a 400 MHz instrument, is used for analysis. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected resonances.

Infrared (IR) Spectroscopy

Sample Preparation: For gas-phase analysis, a small amount of **vinyl bromide** is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is controlled to obtain an optimal absorbance.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance spectrum of the **vinyl bromide** gas. The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

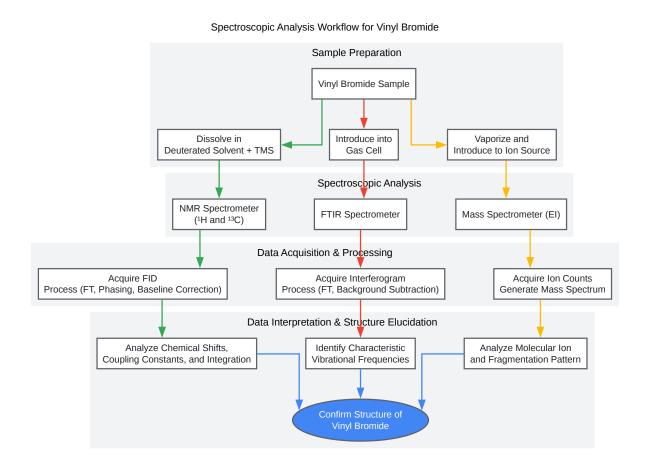
Sample Introduction and Ionization: **Vinyl bromide**, being a volatile compound, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as electron ionization (EI).

Mass Analysis and Detection: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **vinyl bromide**.



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Caption: Workflow for the spectroscopic analysis of vinyl bromide.



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